molecular formula C25H28N2O3 B2858566 2-(2-(Diethylamino)ethyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631888-33-0

2-(2-(Diethylamino)ethyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2858566
CAS RN: 631888-33-0
M. Wt: 404.51
InChI Key: QCZJPPXKIDBUSR-UHFFFAOYSA-N
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Description

2-(2-(Diethylamino)ethyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C25H28N2O3 and its molecular weight is 404.51. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(Diethylamino)ethyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(Diethylamino)ethyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The compound 2-(2-(Diethylamino)ethyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is part of a class of chemicals used in various synthetic processes. For instance, it is involved in the synthesis of thio- and furan-fused heterocycles like furopyranone and thienopyrrolone derivatives, starting from acid derivatives and undergoing intramolecular cyclization with thionyl chloride (Ergun et al., 2014). Similarly, polyfunctional fused heterocyclic compounds have been synthesized using related compounds, indicating its role in producing a variety of heterocyclic structures (Hassaneen et al., 2003).

Solubility Studies

Solubility studies of related pyrrole-dione compounds in various solvents have been conducted to understand their behavior in different chemical environments. This is crucial for applications in pharmaceutical and chemical industries (Li et al., 2019).

Photoluminescent Properties

The study of photoluminescent properties of conjugated polymers containing pyrrolo[3,4-c]pyrrole units, akin to the structure of the compound , reveals potential applications in electronic devices like solar cells and light-emitting diodes. These studies focus on understanding the electronic and photophysical properties of these polymers (Beyerlein & Tieke, 2000).

Role in Chemical Sensors

Compounds with similar structures have been used in the development of chemical sensors. For instance, they can be used to create sensitive probes for detecting metal ions or other specific molecules, showcasing their versatility in analytical chemistry applications (Gosavi-Mirkute et al., 2017).

Medicinal Chemistry Applications

While specific medicinal applications of this compound are not provided, similar structures are involved in synthesizing compounds with cytotoxic activity against cancer cells. This demonstrates the potential of this class of compounds in drug discovery and development (Deady et al., 2003).

Mechanism of Action

Mode of Action

It is synthesized from methyl o-hydroxybenzoylpyruvate, n,n-dimethylethylenediamine, and aromatic aldehydes . The exact interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is synthesized via a multicomponent process , but the downstream effects of this compound on various biochemical pathways remain to be elucidated.

properties

IUPAC Name

2-[2-(diethylamino)ethyl]-6,7-dimethyl-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3/c1-5-26(6-2)12-13-27-22(18-10-8-7-9-11-18)21-23(28)19-14-16(3)17(4)15-20(19)30-24(21)25(27)29/h7-11,14-15,22H,5-6,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZJPPXKIDBUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C(=C3)C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Diethylamino)ethyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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